3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
CAS No.: 615288-66-9
Cat. No.: VC20753080
Molecular Formula: C41H47N4O8P
Molecular Weight: 754.8 g/mol
* For research use only. Not for human or veterinary use.
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile - 615288-66-9](/images/no_structure.jpg)
Specification
CAS No. | 615288-66-9 |
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Molecular Formula | C41H47N4O8P |
Molecular Weight | 754.8 g/mol |
IUPAC Name | 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Standard InChI | InChI=1S/C41H47N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,26,28-29,36-38H,12,24-25,27H2,2-7H3,(H,43,46,47)/t36-,37+,38+,54?/m0/s1 |
Standard InChI Key | AEBKGWARVNCVEK-VPJZQFIISA-N |
Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C |
SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C |
Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C |
Introduction
Chemical Structure and Properties
Molecular Configuration
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is characterized by its intricate multi-functional structure. The compound features a modified nucleoside with an ethynyl group at the 5-position of the pyrimidine base, which serves as a reactive site for subsequent modifications through click chemistry. The stereochemistry is defined by the (2R,3S,5R) configuration of the oxolane (sugar) ring, which is crucial for its biological activity and applications in oligonucleotide synthesis.
The compound can be broken down into several key structural components:
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A deoxyuridine core with a 5-ethynyl modification
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A bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group at the 5' position
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A di(propan-2-yl)amino (diisopropylamino) phosphoramidite group at the 3' position
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A cyanoethyl protecting group attached to the phosphorus atom
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties
Property | Description |
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Molecular Formula | C₄₃H₅₄N₅O₈P |
CAS Registry Number | 615288-66-9 |
Physical State | Solid at room temperature |
Solubility | Soluble in organic solvents (acetonitrile, THF, dichloromethane) |
Stability | Moisture-sensitive; requires storage under anhydrous conditions |
Reactive Groups | Ethynyl group for click chemistry; phosphoramidite group for oligonucleotide synthesis |
Stereochemistry | (2R,3S,5R) configuration at the oxolane ring |
The phosphoramidite functionality makes this compound particularly valuable for oligonucleotide synthesis, while the ethynyl group provides a unique site for further modifications through click chemistry reactions.
Synthesis and Preparation
Synthetic Pathway
The synthesis of this complex compound typically involves multiple steps that include the formation of key intermediates through reactions such as alkylation, condensation, and phosphitylation. A general synthetic route would include:
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Preparation of 5-ethynyl-2'-deoxyuridine through Sonogashira coupling or similar reactions
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Protection of the 5'-hydroxyl with the DMT group
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Introduction of the phosphoramidite group at the 3'-position
These reactions must be performed under carefully controlled conditions, typically under an inert atmosphere to prevent unwanted side reactions with oxygen or moisture.
Reaction Conditions
Table 2: Typical Reaction Conditions for Key Synthetic Steps
Synthetic Step | Reagents | Solvent | Conditions | Notes |
---|---|---|---|---|
DMT Protection | DMT-Cl, DMAP | Pyridine | Room temperature, 12-24h | Requires anhydrous conditions |
Phosphitylation | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite | DCM/THF | 0°C to room temperature, 2-4h | Under argon/nitrogen atmosphere |
Purification | - | - | Column chromatography | Often using silica gel with TEA-buffered eluents |
Applications in Oligonucleotide Synthesis
Role in DNA Modification
This phosphoramidite compound serves as a building block in solid-phase oligonucleotide synthesis, allowing for the incorporation of a modified uridine with an ethynyl group at a specific position in the DNA sequence. The ethynyl group provides a convenient site for click conjugation with an azide to generate a label rigidly attached to one of the oligonucleotide bases.
This property makes the compound invaluable for various applications:
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Synthesis of labeled DNA probes for hybridization assays
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Preparation of modified oligonucleotides for structural studies
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Development of nucleic acid-based sensors and diagnostic tools
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Investigation of DNA-protein interactions
Comparison with Similar Nucleoside Analogues
Research on related compounds provides insights into how this molecule might behave in biological systems. Studies have shown that nucleoside analogues such as 5-ethynyl-2′-deoxyuridine (EdU) can be incorporated into newly synthesized DNA during cell proliferation . The incorporation efficiency depends on various factors, including the presence of specific kinases.
Table 3: Comparison of 5-Ethynyl-dU-CEP with Related Compounds
Interestingly, research has shown that cells infected with herpes simplex virus type-1 (HSV-1) incorporated EdC and EdU at similar levels during short pulses, with exogenous expression of HSV-1 thymidine kinase increasing the incorporation efficiency of EdC . This suggests that the incorporation efficiency of modified nucleosides can be influenced by specific enzymes present in the cellular environment.
Click Chemistry Applications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The ethynyl group in 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile can participate in click chemistry reactions, particularly the CuAAC reaction. This reaction allows for the covalent attachment of azide-containing molecules to the ethynyl-modified oligonucleotide under mild conditions.
The CuAAC reaction has several advantages for bioconjugation:
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High specificity and efficiency
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Compatibility with aqueous conditions
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Mild reaction conditions that preserve the integrity of biomolecules
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Versatility in attaching various functional groups
Applications in Biological Research
Table 4: Applications of Click Chemistry with Ethynyl-Modified Oligonucleotides
Application | Method | Detection System | Advantages |
---|---|---|---|
DNA Synthesis Visualization | Incorporation followed by click with fluorescent azides | Fluorescence microscopy | Non-radioactive, high sensitivity |
Affinity Enrichment | Click with biotin-azide | Streptavidin pull-down | Specific isolation of labeled DNA |
Structural Studies | Click with spin labels or crosslinkers | NMR, EPR, mass spectrometry | Site-specific modification |
Therapeutic Delivery | Click with drug-azide conjugates | Various biological assays | Targeted delivery of therapeutic agents |
Biological Implications and Considerations
Enzymatic Processing
The efficiency of incorporation and processing of modified nucleosides can vary depending on the enzymes present. Research has shown that the presence of herpes simplex virus type-1 thymidine kinase (HSV-1 TK) can influence the incorporation efficiency of nucleoside analogues . This suggests that the biochemical properties of different nucleoside analogues can vary significantly with a given kinase, ultimately leading to differences in labeling efficiency of nascent DNA .
Research Findings and Future Directions
Recent Discoveries
Studies on related ethynyl-modified nucleosides have revealed important insights that may be applicable to 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile:
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In vitro kinase assays have shown significant differences in phosphorylation rates between different ethynyl-modified nucleosides, contributing to variations in enrichment efficiency
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The choice of nucleoside analogue can significantly impact the sensitivity of downstream applications
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The cellular environment, particularly the presence of specific kinases, can dramatically affect the incorporation of modified nucleosides
Future Research Opportunities
Several promising research directions could expand our understanding and application of this compound:
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Development of more efficient phosphoramidite chemistry for oligonucleotide synthesis
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Exploration of new click chemistry reactions with improved kinetics and specificity
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Investigation of potential therapeutic applications, building on the foundation of nucleoside analogues as antiviral or chemotherapeutic agents
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Development of advanced imaging techniques utilizing the unique properties of ethynyl-modified oligonucleotides
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